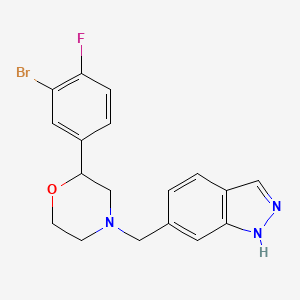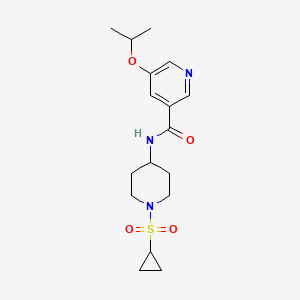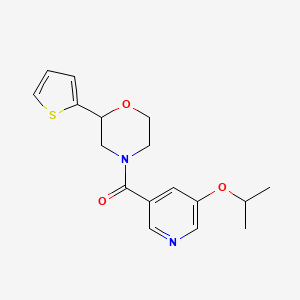![molecular formula C16H25N7 B6972182 1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane](/img/structure/B6972182.png)
1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane is a complex organic compound known for its unique structure and properties. This compound features a combination of triazole, pyridazine, and diazepane rings, making it a versatile molecule in various chemical reactions and applications. It is often used in research and industrial settings due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is known for its efficiency and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The reaction conditions are optimized to maintain the stability of the compound and prevent any side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups .
Wissenschaftliche Forschungsanwendungen
1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in click chemistry reactions.
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The triazole ring is known for its ability to coordinate with metal ions, which can enhance the compound’s reactivity and stability in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane
- **this compound
- **this compound
Uniqueness
Compared to other similar compounds, this compound stands out due to its unique combination of triazole, pyridazine, and diazepane rings. This structural arrangement provides enhanced stability and reactivity, making it a valuable compound in various chemical and biological applications.
Eigenschaften
IUPAC Name |
1-[(1-tert-butyltriazol-4-yl)methyl]-4-pyridazin-3-yl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7/c1-16(2,3)23-13-14(18-20-23)12-21-8-5-9-22(11-10-21)15-6-4-7-17-19-15/h4,6-7,13H,5,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQRGPDEWULFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CN2CCCN(CC2)C3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-[3-(1-Methyl-1,2,4-triazol-3-yl)anilino]piperidin-1-yl]ethanone](/img/structure/B6972101.png)

![(2-Propan-2-ylpyrazol-3-yl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone](/img/structure/B6972119.png)
![N,N-dimethyl-2-[[2,2,2-trifluoro-1-(3,4,5-trimethoxyphenyl)ethyl]carbamoylamino]acetamide](/img/structure/B6972126.png)


![1-[2-(1-Cyclopropylethyl)pyrazol-3-yl]-3-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]urea](/img/structure/B6972135.png)
![1-[(1-tert-butyltriazol-4-yl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B6972142.png)
![1-(1-methylpyrazol-4-yl)-N-[[4-(1H-pyrazol-5-yl)phenyl]methyl]propan-1-amine](/img/structure/B6972147.png)
![1-[(1-Tert-butyltriazol-4-yl)methyl]-4-pyridin-3-ylsulfonylpiperazine](/img/structure/B6972150.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-2-pyrazol-1-ylethanamine](/img/structure/B6972163.png)
![1-[(1-tert-butyltriazol-4-yl)methyl]-N-(4-fluorophenyl)piperidin-4-amine](/img/structure/B6972170.png)
![1-[(1-tert-butyltriazol-4-yl)methyl]-N-(3-methoxyphenyl)piperidin-4-amine](/img/structure/B6972185.png)
![1-[(1-tert-butyltriazol-4-yl)methyl]-N-propan-2-ylpyrrolidine-3-sulfonamide](/img/structure/B6972189.png)
